molecular formula C14H17ClN2O3S B2502998 3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide CAS No. 2034333-93-0

3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Cat. No. B2502998
CAS RN: 2034333-93-0
M. Wt: 328.81
InChI Key: ZRXVIXNSGWLDFF-UHFFFAOYSA-N
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Description

The compound "3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities, including antitumor properties. The papers provided discuss various benzenesulfonamide derivatives and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or benzenesulfonyl chlorides. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involves starting from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and 4-hydrazinobenzenesulfonamide . Similarly, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized by reacting potassium salts with various amines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using X-ray diffraction analysis. For example, a novel single crystal of a related compound was investigated using this technique, revealing hydrogen bonding that contributes to the layer structure in the crystal . Such structural analyses are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives can be influenced by the substituents on the benzene ring. The presence of electron-donating or electron-withdrawing groups can affect the compounds' ability to interact with enzymes or receptors. For example, some sulfonamides have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties. The crystal packing interactions, as revealed by Hirshfeld surface analysis, can also provide insights into the compound's solid-state properties .

Case Studies

Several of the papers discuss the biological activities of benzenesulfonamide derivatives, particularly their antitumor activities. For instance, certain derivatives have shown cytotoxic activities against tumor cell lines, and their structure-activity relationships have been discussed . These studies are relevant case studies for understanding the potential biological applications of "this compound".

Scientific Research Applications

Antimicrobial and Anti-HIV Activities

Novel benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety have shown promising results in vitro for their antimicrobial and anti-HIV activities. These compounds were prepared through chlorosulfonation, indicating a significant potential in pharmaceutical research targeting infectious diseases (Iqbal et al., 2006).

Photodynamic Therapy for Cancer Treatment

A novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing a Schiff base has been synthesized and characterized. Its photophysical and photochemical properties make it a valuable candidate for photodynamic therapy applications in cancer treatment. This compound demonstrates high singlet oxygen quantum yield and good fluorescence properties, essential for Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

New Schiff bases of sulfa drugs have been synthesized and evaluated for their enzyme inhibitory activities. These compounds, derived from sulfamethoxazole and sulfisoxazole, showed significant inhibition on various enzyme activities, indicating potential therapeutic applications in managing diseases through targeted enzyme inhibition (Alyar et al., 2019).

Environmental Impact Studies

The occurrence of benzenesulfonamide derivatives, including benzotriazoles and benzothiazoles, in outdoor air particulate matter samples has been investigated, providing insights into human exposure and environmental distribution of these compounds. Such studies are crucial for assessing the environmental and health impacts of these widely used industrial chemicals (Maceira, Marcé, & Borrull, 2018).

properties

IUPAC Name

3-chloro-2-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c1-10-9-12(20-17-10)5-4-8-16-21(18,19)14-7-3-6-13(15)11(14)2/h3,6-7,9,16H,4-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXVIXNSGWLDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNS(=O)(=O)C2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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